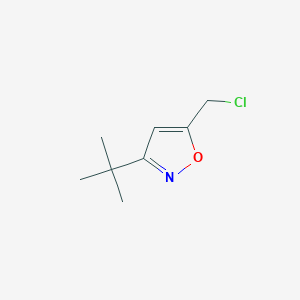
3-Tert-butyl-5-(chloromethyl)isoxazole
Overview
Description
3-Tert-butyl-5-(chloromethyl)isoxazole is a heterocyclic compound featuring an isoxazole ring substituted with a tert-butyl group at the 3-position and a chloromethyl group at the 5-position. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom, and they are known for their diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
Isoxazoles bind to biological targets based on their chemical diversity .
Biochemical Pathways
Isoxazoles have been synthesized using various novel techniques, including cu (i) or ru (ii) as catalysts for (3 + 2) cycloaddition reaction . The development of alternate metal-free synthetic routes is also being explored .
Result of Action
It has been noted that 3,5-diaryl isoxazole scaffolds have demonstrated effectiveness as anticancer mediators .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-5-(chloromethyl)isoxazole typically involves the cycloaddition of nitrile oxides to alkenes or acetylenes. One common method is the reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions (e.g., NaHCO₃) at ambient temperature . Another approach involves the use of Cu(I) or Ru(II) catalysts for the (3 + 2) cycloaddition reaction .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing yield and purity. A notable method involves the use of an inorganic oxidizing system, such as Oxone®–NaCl–Na₂CO₃, to convert aldoximes into nitrile oxides, followed by cycloaddition to 2,3-dichloroprop-1-ene . This method is advantageous due to its low cost, low toxicity, and high stability of the oxidant.
Chemical Reactions Analysis
Types of Reactions
3-Tert-butyl-5-(chloromethyl)isoxazole undergoes various chemical reactions, including:
Substitution Reactions:
Cycloaddition Reactions: The isoxazole ring can undergo (3 + 2) cycloaddition reactions with dipolarophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols can be used.
Catalysts: Cu(I) or Ru(II) catalysts are often employed for cycloaddition reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can yield various substituted isoxazoles .
Scientific Research Applications
3-Tert-butyl-5-(chloromethyl)isoxazole has a wide range of scientific research applications, including:
Medicinal Chemistry: Isoxazole derivatives are known for their biological activities, such as anticancer, antibacterial, and antiviral properties.
Drug Discovery: The compound is used as a building block in the synthesis of potential drug candidates.
Material Science: Isoxazole derivatives are explored for their potential use in materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-tert-butyl-5-(chloromethyl)isoxazole include other isoxazole derivatives, such as:
5-(Chloromethyl)isoxazole: Lacks the tert-butyl group, which can affect its biological activity and chemical reactivity.
3,5-Diaryl isoxazoles: These compounds have aryl groups at both the 3- and 5-positions, which can impart different biological properties.
Uniqueness
The presence of the tert-butyl group at the 3-position and the chloromethyl group at the 5-position makes this compound unique. These substituents can influence the compound’s steric and electronic properties, affecting its reactivity and biological activity .
Properties
IUPAC Name |
3-tert-butyl-5-(chloromethyl)-1,2-oxazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClNO/c1-8(2,3)7-4-6(5-9)11-10-7/h4H,5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LINYIIJIYSUIET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC(=C1)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
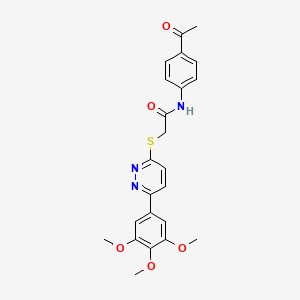
![2-[(9-tert-butyl-1,5-dicyano-2-oxo-3-azaspiro[5.5]undec-4-en-4-yl)thio]-N-cyclohexylacetamide](/img/structure/B2948847.png)
![N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)benzamide](/img/structure/B2948848.png)
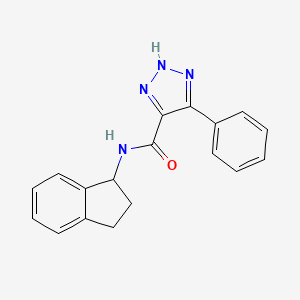
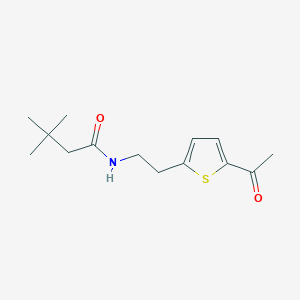

![8-(4-chlorobenzoyl)-6-[(2-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2948857.png)
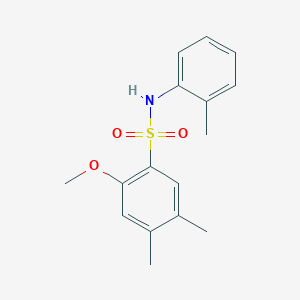
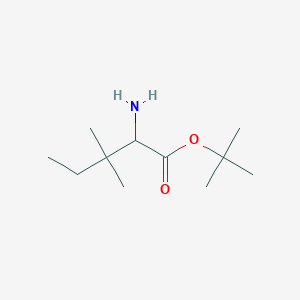


![4-(5-Chloro-2-methoxyphenyl)-11-methyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2948867.png)
![4-amino-5-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-N-(propan-2-yl)-1,2-thiazole-3-carboxamide](/img/structure/B2948868.png)
![N-(2-{3,5-DIMETHYL-4-[(4-METHYLPHENYL)SULFANYL]-1H-PYRAZOL-1-YL}-2-OXOETHYL)-4-FLUOROBENZENE-1-SULFONAMIDE](/img/structure/B2948869.png)
